1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde is a unique cyclic aldehyde with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol . This compound is characterized by its cyclobutane ring substituted with a cyclopentylmethyl group and an aldehyde functional group. It is primarily used in advanced research and development projects due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutylmethyl chloride with cyclopentylmagnesium bromide, followed by oxidation of the resulting alcohol to the aldehyde. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclobutylmethyl chloride, cyclopentylmagnesium bromide, and an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Grignard reagents, organolithium reagents
Major Products
Oxidation: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(Cyclopentylmethyl)cyclobutanol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde can be compared with other cyclic aldehydes, such as:
- Cyclobutane-1-carbaldehyde
- Cyclopentylmethanal
- Cyclohexylmethanal
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a cyclobutane ring with a cyclopentylmethyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research and development projects .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h9-10H,1-8H2 |
InChI Key |
ZFLAOBVGTJVMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.